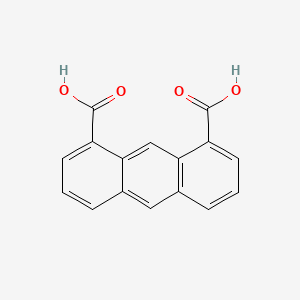

Anthracene-1,8-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-1,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-10-4-2-6-12(16(19)20)14(10)8-13(9)11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGDWCHFUHZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)C(=O)O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546036 | |

| Record name | Anthracene-1,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38378-77-7 | |

| Record name | Anthracene-1,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of Anthracene 1,8 Dicarboxylic Acid

Conventional Synthetic Routes to Anthracene-1,8-dicarboxylic Acid and its Precursors

Traditional approaches to anthracene-1,8-dicarboxylic acid and its precursors have historically relied on multi-step sequences starting from readily available polycyclic aromatic hydrocarbons. These methods often involve harsh reaction conditions and can suffer from issues of regioselectivity.

Approaches via Anthraquinone (B42736) Intermediates

A common strategy for the synthesis of 1,8-disubstituted anthracenes, including the target dicarboxylic acid, involves the use of anthraquinone as a stable and readily functionalized intermediate. The 9 and 10 positions of the anthracene (B1667546) core are protected as a quinone, which directs substitution to the outer rings.

One established method involves the diacetylation of anthracene, which can produce a mixture of 1,5- and 1,8-diacetylanthracene. These isomers can then be separated and the 1,8-isomer oxidized to the corresponding dicarboxylic acid. researchgate.netscite.airesearchgate.net The oxidation of the acetyl groups to carboxylic acids is a critical step in this sequence.

Another approach begins with 1,8-dichloroanthraquinone. This precursor can undergo reduction, followed by subsequent functionalization. For instance, zinc has been utilized as a catalyst for the synthesis of 1,8-diaryl-anthracene derivatives starting from 1,8-dichloroanthraquinone. nih.gov While this specific example leads to diaryl derivatives, it highlights the utility of 1,8-dihaloanthraquinones as precursors for further chemical transformations at these positions, which could ultimately lead to the desired dicarboxylic acid.

| Precursor | Reagents and Conditions | Product | Reference(s) |

| Anthracene | 1. Acetylation (e.g., AcCl, AlCl₃) | 1,8-Diacetylanthracene | researchgate.netscite.airesearchgate.net |

| 1,8-Diacetylanthracene | 2. Oxidation | Anthracene-1,8-dicarboxylic acid | researchgate.net |

| 1,8-Dichloroanthraquinone | 1. Reduction (e.g., Zn) 2. Aryl-aryl coupling | 1,8-Diaryl-anthracenes | nih.gov |

Friedel-Crafts and Diels-Alder Derived Strategies

Friedel-Crafts and Diels-Alder reactions represent fundamental strategies in organic synthesis for the formation of carbon-carbon bonds and the construction of cyclic systems, including the anthracene framework.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of anthracene can be directed to yield 1,8-disubstituted products. As mentioned previously, diacetylation of anthracene can lead to a mixture containing 1,8-diacetylanthracene. researchgate.netscite.airesearchgate.net This diacetylated intermediate is a key precursor that can be subsequently oxidized to form anthracene-1,8-dicarboxylic acid. The regioselectivity of the diacylation can be influenced by the reaction conditions and the Lewis acid catalyst employed.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and can be employed to build the anthracene skeleton. wikipedia.org While a direct Diels-Alder synthesis of anthracene-1,8-dicarboxylic acid is not commonly reported, this strategy can be used to synthesize precursors with the desired 1,8-substitution pattern. For example, a suitably substituted diene and dienophile could react to form a dihydroanthracene derivative, which can then be aromatized and further functionalized to the dicarboxylic acid. The central ring of anthracene itself can act as a diene in Diels-Alder reactions, typically reacting at the 9 and 10 positions, which can be a competing pathway. mnstate.eduresearchgate.netresearchgate.net

| Reaction Type | Key Intermediates | Subsequent Steps | Reference(s) |

| Friedel-Crafts Diacylation | 1,8-Diacetylanthracene | Oxidation of acetyl groups | researchgate.netscite.airesearchgate.net |

| Diels-Alder Cycloaddition | Substituted Dihydroanthracene | Aromatization and functional group manipulation | wikipedia.org |

Advanced Transition Metal-Catalyzed Syntheses of Anthracene Carboxylic Acid Scaffolds

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance. These methods have been applied to the synthesis of complex aromatic systems like anthracene.

Palladium-Catalyzed C-H Functionalization and Cyclization Approaches

Palladium catalysis has become a cornerstone of modern organic synthesis, with C-H functionalization and cyclization reactions emerging as powerful strategies for the construction of polycyclic aromatic hydrocarbons. These methods allow for the direct formation of carbon-carbon bonds, often with high regioselectivity.

Palladium-catalyzed C-H activation and subsequent intramolecular cyclization can be employed to build the anthracene core from appropriately designed precursors. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes. For instance, a diarylmethane derivative with appropriate ortho-substituents could undergo a palladium-catalyzed cascade reaction involving C-H activation to form the central ring of the anthracene scaffold.

| Catalyst System | Reaction Type | Substrate Type | Reference(s) |

| Palladium(II) complexes | C-H Activation/Cyclization | Diarylalkanes/alkenes | beilstein-journals.org |

Zinc-Catalyzed Reaction Systems

Zinc catalysts, often considered more environmentally benign and cost-effective than some other transition metals, have also found application in the synthesis of anthracene derivatives.

Zinc iodide has been shown to catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to produce anthraquinone derivatives, which can then be converted to the corresponding anthracenes. nih.govbeilstein-journals.org Furthermore, zinc bromide has been used to catalyze the Friedel-Crafts alkylation of arenes with aromatic aldehydes, leading to the formation of 9,10-diarylanthracenes. beilstein-journals.org More specifically for the 1,8-disubstitution pattern, zinc has been used to catalyze the synthesis of 1,8-diaryl-anthracene derivatives from 1,8-dichloroanthraquinone. nih.gov These methods demonstrate the versatility of zinc catalysts in constructing the anthracene framework and introducing substituents at the desired positions.

| Catalyst | Reaction Type | Product Type | Reference(s) |

| Zinc Iodide | Diels-Alder/Friedel-Crafts Cyclization | Anthraquinone derivatives | nih.govbeilstein-journals.org |

| Zinc Bromide | Friedel-Crafts Alkylation | 9,10-Diarylanthracenes | beilstein-journals.org |

| Zinc | Reductive Coupling | 1,8-Diaryl-anthracenes | nih.gov |

Emerging Catalytic Protocols for Anthracene Core Formation

Beyond palladium and zinc, other transition metals are emerging as powerful catalysts for the synthesis of the anthracene core, offering alternative reactivity and selectivity.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively used in the oxidative coupling of arylboronic acids with alkynes to produce highly substituted naphthalene (B1677914) and anthracene derivatives. nih.govacs.org Specifically, 2-naphthylboronic acids can be coupled with alkynes to selectively form anthracene frameworks. acs.org Another rhodium-catalyzed approach involves the oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. beilstein-journals.orgfrontiersin.org

Gold-Catalyzed Reactions: Gold catalysis has been successfully applied to the cyclization of o-alkynyldiarylmethanes to furnish a variety of anthracene derivatives under mild conditions. core.ac.ukacs.org This method demonstrates good functional group tolerance.

Other Emerging Methods: Research into novel catalytic systems continues to expand the toolkit for anthracene synthesis. This includes the exploration of other transition metals and the development of photocatalytic methods. While not yet specifically reported for the direct synthesis of anthracene-1,8-dicarboxylic acid, photocatalytic decarboxylation and other radical-based transformations represent a promising future direction for the functionalization of carboxylic acid-containing molecules. nih.gov

| Catalyst | Reaction Type | Substrate Scope | Reference(s) |

| Rhodium complexes | Oxidative Coupling/Annulation | Arylboronic acids, alkynes, N-naphthylamines | beilstein-journals.orgnih.govacs.orgfrontiersin.org |

| Gold complexes | Cyclization | o-Alkynyldiarylmethanes | core.ac.ukacs.org |

Regioselective Functionalization and Derivatization Strategies for Anthracene-1,8-dicarboxylic Acid

The derivatization of anthracene-1,8-dicarboxylic acid can be broadly categorized into two main approaches: modifications involving the carboxylic acid groups and functionalization of the aromatic anthracene core. These strategies are not mutually exclusive and can be employed in tandem to synthesize complex molecules with tailored properties. The regioselectivity of these reactions is crucial for controlling the final structure and function of the resulting derivatives.

The two carboxylic acid groups are the most reactive sites on anthracene-1,8-dicarboxylic acid and serve as primary handles for derivatization.

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation. Standard esterification methods can be employed, though the steric hindrance around the 1 and 8 positions may necessitate specific reagents. A highly effective method for esterifying sterically demanding carboxylic acids is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This reaction proceeds under mild conditions and typically provides high yields by suppressing the formation of side products. organic-chemistry.org For instance, the reaction of anthracene-1,8-dicarboxylic acid with an alcohol in the presence of DCC and a catalytic amount of DMAP would yield the corresponding diester. A notable downstream product is dimethyl 1,8-anthracenedicarboxylate, indicating the successful application of esterification to this scaffold. chemsrc.com

Imidation: The peri-disposed carboxylic acids are ideally positioned for intramolecular cyclization to form a five-membered anhydride (B1165640) ring upon heating. This anhydride is a key intermediate for the synthesis of anthracene-1,8-dicarboximide. The reaction of the anhydride with ammonia (B1221849) or a primary amine, followed by dehydrative cyclization, yields the corresponding N-unsubstituted or N-substituted imide. This transformation creates a new planar, rigid heterocyclic system fused to the anthracene core. The synthesis of polycyclic aromatic dicarboximides from related aromatic precursors is a well-established strategy for creating fluorescent dyes and electronically active materials. acs.org While direct studies on anthracene-1,8-dicarboxylic acid imidation are specific, the synthesis of related naphthalene-based bis(dicarboximides) highlights the utility of this class of compounds. nih.gov

| Modification | Reagents and Conditions | Product Class | Significance |

| Esterification | Alcohol, DCC, cat. DMAP, CH₂Cl₂ | Diester | Increases solubility in organic solvents; Protects carboxyl groups; Precursor for further reactions. |

| Imidation | 1. Heat (-H₂O) 2. R-NH₂, Heat | N-Alkyl/Aryl Dicarboximide | Creates rigid, planar systems with distinct photophysical and electronic properties. |

This table provides an interactive overview of common modifications to the carboxyl groups of anthracene-1,8-dicarboxylic acid.

Beyond the carboxyl groups, the anthracene ring system itself can be functionalized. The most reactive positions on the anthracene core for electrophilic substitution are typically the C9 and C10 positions. However, derivatization strategies can also target other positions through directed reactions.

A powerful strategy involves the conversion of the parent dicarboxylic acid into other key intermediates. For example, anthracene-1,8-dicarboxylic acid can serve as a precursor to 1,8-diethynylanthracene. chemsrc.com This di-alkyne derivative is a versatile building block for introducing a wide range of functional groups through well-established alkyne chemistry, such as Sonogashira coupling or click reactions.

Analogous studies on related systems, such as 1,8-diazaanthracenes, demonstrate that the 9-position is a prime site for derivatization. nih.gov In these systems, facile reactions on 9-chloro or 9-bromomethyl precursors allow for the introduction of various nucleophilic or sensitive functional groups. nih.gov This suggests that similar strategies involving halogenation or halomethylation of the anthracene-1,8-dicarboxylic acid core could open pathways for extensive peripheral functionalization.

| Intermediate | Synthetic Step Example | Resulting Functional Group | Potential for Further Derivatization |

| Anthracene-1,8-dicarboxylic acid | Multi-step conversion | 1,8-Diethynyl | Sonogashira coupling, Click chemistry, Cycloadditions |

| Anthracene-1,8-dicarboxylate | Bromination (e.g., with NBS) | 9,10-Dibromoanthracene derivative | Suzuki and Stille couplings, Nucleophilic substitution |

| Anthracene-1,8-dicarboxylate | Chloromethylation | 9-(Chloromethyl)anthracene derivative | Nucleophilic substitution to introduce amines, ethers, etc. |

This interactive table outlines strategies for functionalizing the anthracene core.

A primary motivation for derivatizing anthracene-1,8-dicarboxylic acid is to introduce auxiliary functional groups that bestow new or enhanced properties, such as for anion sensing, molecular recognition, or advanced materials applications.

A prominent example is the synthesis of 1,8-bis(dimesitylboryl)anthracene. researchgate.net This molecule is prepared from a 1,8-difunctionalized anthracene precursor, itself derived from the dicarboxylic acid scaffold. The two boryl groups act as a bidentate Lewis acid "pincer," creating a specific binding pocket for anions like fluoride (B91410) and cyanide. The inclusion of the boron atoms progressively perturbs the π-system of the anthracene, altering its photophysical properties and creating a mechanism for sensory response. researchgate.net

Furthermore, the carboxylate groups themselves can act as ligands to coordinate with metal ions. This interaction leads to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. The choice of metal ion and the geometry of the anthracene ligand can be used to engineer materials with unique magnetic, luminescent, or catalytic properties. The addition of carboxylic acid groups has a pronounced effect on the photophysical behavior of the parent anthracene moiety, which is dependent on their location and protonation state, influencing the properties of the resulting metal complexes. researchgate.net

Supramolecular Chemistry and Self Assembly Driven by Anthracene 1,8 Dicarboxylic Acid

Hydrogen Bonding Interactions and Directed Self-Assembly

The primary force driving the self-assembly of anthracene-1,8-dicarboxylic acid is hydrogen bonding. The two carboxylic acid groups are ideally positioned to form strong, directional interactions that guide the molecules into well-defined, extended architectures.

In its crystalline form, anthracene-1,8-dicarboxylic acid exhibits highly ordered and specific hydrogen bonding patterns. nih.gov X-ray crystallography studies have revealed that the compound crystallizes in the noncentrosymmetric space group P2₁2₁2₁, where the hydrogen and oxygen atoms of the carboxyl groups are in ordered positions. nih.gov This ordered arrangement is crucial for establishing a consistent and repeating supramolecular structure. The primary hydrogen bonding motif observed is the classic carboxylic acid dimer, where two molecules are linked via a pair of O-H···O bonds. However, due to the presence of two carboxylic acid groups on each molecule, this motif extends into a larger assembly.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₀O₄ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Primary Supramolecular Motif | Extended zigzag chains via cyclic-dimer hydrogen bonds | nih.gov |

| Carboxyl Group Torsion Angles | 13.9(2)° and 21.6(2)° | nih.gov |

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing Anthracene (B1667546) Dicarboxylates

Anthracene dicarboxylates are valuable ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The rigid aromatic backbone provides structural integrity and can impart useful properties like luminescence, while the carboxylate groups act as effective binding sites for metal ions. rsc.org

The design of MOFs using anthracene dicarboxylate linkers is governed by several key principles. The geometry and connectivity of the linker are paramount in determining the final topology of the framework. researchgate.net For anthracene-1,8-dicarboxylic acid, the two carboxylate groups are positioned with a specific bite angle dictated by the anthracene core. This pre-determined geometry can, in principle, be used to target specific network topologies.

However, the 1,8-substitution pattern presents a significant challenge: steric hindrance. The proximity of the two carboxylate groups can impede coordination to larger metal clusters or prevent the formation of certain common secondary building units (SBUs). This steric clash makes it a less common linker compared to its isomers like 9,10- or 2,6-anthracene dicarboxylic acid, which have been successfully incorporated into well-known frameworks like the UiO-66/67 series. vt.eduresearchgate.net Therefore, a key design principle for using the 1,8-isomer is the selection of metal ions or smaller SBUs that can accommodate the constrained geometry of the ligand. The inherent photophysical properties of the anthracene core are another crucial aspect, as its incorporation can lead to luminescent MOFs for sensing or photocatalysis applications. vt.edursc.org

The synthesis of anthracene-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the dicarboxylic acid linker are heated in a high-boiling point solvent. rsc.orgrsc.org While specific examples of MOFs constructed from anthracene-1,8-dicarboxylic acid are not widely reported in literature, the synthesis of MOFs from its isomers provides a clear blueprint. For instance, MOFs based on 9,10-anthracenedicarboxylic acid and 1,5-anthracenedicarboxylic acid have been synthesized with cadmium(II) and zinc(II) ions. rsc.org These reactions often yield three-dimensional networks with distinct topologies. rsc.org

Characterization of these materials relies on a suite of techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise 3D structure, revealing the coordination environment of the metal ions and the connectivity of the linkers. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk synthesized material. vt.edu Thermogravimetric analysis (TGA) helps to assess the thermal stability of the framework, while spectroscopic methods like IR and fluorescence spectroscopy confirm the incorporation of the ligand and characterize the material's optical properties. rsc.org For example, studies on MOFs made with other anthracene dicarboxylates have demonstrated high thermal stabilities and interesting photoluminescent behaviors that can be exploited for chemical sensing. rsc.orgvt.edu

| Isomer | Substitution Pattern | Key Structural Feature | Reported MOF Examples | Reference |

|---|---|---|---|---|

| Anthracene-1,8-dicarboxylic acid | Peri-positions | High steric hindrance, constrained bite angle | Less common in literature | nih.gov |

| Anthracene-9,10-dicarboxylic acid | Across central ring | Linear, rigid linker | UiO-67 type Zr-MOFs, Cd-MOFs | rsc.orgvt.edu |

| Anthracene-2,6-dicarboxylic acid | Along long axis | Elongated, linear linker | UiO-67 type Zr-MOFs | vt.edu |

| Anthracene-1,5-dicarboxylic acid | Diagonal positions | Angled linker | Cd-MOFs, Zn-MOFs | rsc.org |

Functionalization within MOF Architectures for Tailored Properties

The inherent properties of the anthracene-1,8-dicarboxylic acid ligand can be harnessed and enhanced by incorporating it into MOF architectures. The functional anthracene groups within the framework can be exploited for specific applications. For example, MOFs containing anthracene moieties can be designed for highly efficient adsorption and separation of organic dyes. acs.org The functionalization can also lead to materials with tailored properties for gas storage and separation. researchgate.net Furthermore, the strategic combination of metal nodes and functionalized anthracene linkers allows for the creation of an infinite number of MOFs with tunable pore sizes and functionalities. scispace.com

Molecular Recognition and Host-Guest Systems Involving Anthracene-1,8-dicarboxylic Acid Derivatives

The well-defined structure of anthracene-1,8-dicarboxylic acid and its derivatives makes them excellent candidates for building molecular receptors in host-guest chemistry.

Amidinium-Carboxylate Salt Bridge Formation

A key interaction in the molecular recognition systems involving derivatives of anthracene-1,8-dicarboxylic acid is the formation of amidinium-carboxylate salt bridges. Research has shown that an anthracene-based diamidine can form stable 1:1 binding complexes with dicarboxylic acids. figshare.com This stable "amidinium-carboxylate" salt bridge formation has been observed even in competing protic solvents like methanol (B129727). figshare.com The formation of these complexes has been confirmed through various techniques, including DOSY NMR, ESI-Mass spectrometry, and single-crystal X-ray analysis. figshare.com This robust interaction is a cornerstone for the recognition of dicarboxylic acids. researchgate.net

Complexation with Dicarboxylic Acids and Diphosphonic Acids

The recognition capabilities of anthracene-based receptors extend to both dicarboxylic and diphosphonic acids. The formation of an "amidinium-phosphonate" salt bridge in a methanol solution has been demonstrated through the complexation of an anthracene-based diamidine with diphosphonic acids. figshare.com This indicates that the molecular recognition motif is not limited to carboxylates but can also effectively bind with phosphonates. The ability to recognize and bind with dicarboxylic acids and their analogues is a significant area of research with potential applications in sensing and separation. rsc.org

| Receptor | Guest | Key Interaction | Solvent | Reference |

| Anthracene-based diamidine | Dicarboxylic acids | Amidinium-carboxylate salt bridge | Methanol | figshare.com |

| Anthracene-based diamidine | Diphosphonic acids | Amidinium-phosphonate salt bridge | Methanol | figshare.com |

This table summarizes the molecular recognition systems involving anthracene-based derivatives.

Photodimerization and Photoresponsive Supramolecular Systems

The incorporation of photoactive units like anthracene into supramolecular systems has paved the way for the development of materials that can respond to light stimuli. Anthracene and its derivatives are particularly noteworthy for their ability to undergo photodimerization, a characteristic that has been extensively utilized in creating photoresponsive materials. nih.govescholarship.orgresearchgate.net The reversible nature of this photoreaction, in some cases, allows for the development of smart materials with tunable properties. acs.orggauss-centre.eu Anthracene-1,8-dicarboxylic acid, with its rigid aromatic core and hydrogen-bonding functionalities, serves as an intriguing building block for constructing such photoresponsive supramolecular architectures. The spatial arrangement of the carboxylic acid groups influences the packing in the solid state and the preorganization of molecules in solution, which is crucial for controlling the outcome of photochemical reactions. nih.gov

The general principle of photoresponsiveness in these systems is based on the significant structural and electronic changes that occur upon the photodimerization of anthracene moieties. This transformation can be harnessed to trigger larger-scale changes in a supramolecular assembly, such as the formation or cleavage of bonds, changes in solubility, or alterations in morphology. nih.govacs.org The efficiency and selectivity of these photoreactions can be significantly influenced by the surrounding environment, a principle that is central to supramolecular photochemistry. scispace.comiupac.org

The hallmark photoreaction of anthracene and its derivatives is the [4+4] cycloaddition, which occurs between the 9 and 10 positions of two anthracene molecules upon irradiation with UV light. mdpi.comacs.org This reaction leads to the formation of a dimer, effectively linking the two monomeric units through new covalent bonds. gauss-centre.euacs.org The photodimerization can result in different isomers, primarily the head-to-head and head-to-tail dimers, depending on the orientation of the interacting anthracene molecules. researchgate.net For substituted anthracenes, this reaction can lead to a mixture of syn and anti products. rsc.orgresearchgate.net

The [4+4] cycloaddition is a reversible process, with the dimer often reverting to the original monomers upon thermal treatment or irradiation at a different wavelength. gauss-centre.eu This reversibility is a key feature for the design of photoresponsive materials. The efficiency of the forward and reverse reactions is dependent on various factors, including the substitution pattern on the anthracene core and the nature of the surrounding medium.

In the context of anthracene dicarboxylic acids, the position of the carboxyl groups plays a significant role in the predisposition of the molecules to photodimerize. For instance, studies on anthracene-2,6-dicarboxylic acid have shown that it can undergo enantioselective [4+4] photodimerization when complexed with a chiral template. rsc.orgrsc.org While specific studies on the [4+4] cycloaddition of anthracene-1,8-dicarboxylic acid are less common in the literature, the general principles derived from other anthracene derivatives are applicable. The steric hindrance and electronic effects imposed by the carboxylic acid groups at the 1 and 8 positions would be expected to influence the kinetics and stereochemical outcome of the photodimerization.

| Parameter | Description | Significance in Photodimerization | Relevant Findings for Anthracene Derivatives |

| Reaction Type | [4+4] Cycloaddition | Forms a cyclobutane-like linkage between two anthracene molecules. | A well-established photoreaction for the anthracene core. mdpi.com |

| Reactant Positions | 9,10-positions of the anthracene rings | These positions are the most electron-rich and photochemically active. mdpi.com | The reaction leads to the formation of a dimer. gauss-centre.eu |

| Products | Head-to-head and head-to-tail dimers | The relative orientation of the monomers determines the isomer formed. researchgate.net | For substituted anthracenes, syn and anti isomers are possible. rsc.orgresearchgate.net |

| Reversibility | The dimer can be cleaved back to monomers. | Allows for the creation of photoswitchable materials. | Cleavage can be induced by heat or light of a different wavelength. gauss-centre.eu |

A significant challenge in the photodimerization of anthracenes in solution is controlling the regioselectivity and stereoselectivity of the reaction, which often leads to a mixture of products. rsc.orgresearchgate.net Supramolecular chemistry offers a powerful approach to address this challenge by using non-covalent interactions to preorganize the anthracene moieties in a specific orientation prior to irradiation. scispace.com This preorganization can be achieved through various strategies, including the use of templates, host-guest interactions, or self-assembly into well-defined architectures like metal-organic complexes or hydrogen-bonded networks. scispace.comrsc.org

By dictating the spatial arrangement of the reactants, supramolecular control can steer the photochemical reaction towards a single, desired product. For example, metallosupramolecular assemblies have been successfully employed to control the [4+4] cycloaddition of difunctionalized anthracene derivatives. scispace.comrsc.orgresearchgate.net In these systems, the coordination of the anthracene-containing ligands to metal centers forces the anthracene units into either a parallel (syn) or antiparallel (anti) orientation, leading to the exclusive formation of the corresponding syn- or anti-photodimer upon irradiation. scispace.comrsc.orgresearchgate.net

In the case of anthracene-1,8-dicarboxylic acid, the two carboxylic acid groups are ideally positioned to participate in directional hydrogen bonding or to act as ligands for metal ions. This inherent functionality can be exploited to construct supramolecular assemblies where the anthracene cores are held in a specific arrangement conducive to a selective photodimerization. The formation of hydrogen-bonded dimers or coordination complexes could effectively control the distance and orientation between adjacent anthracene molecules, thereby enhancing the efficiency and selectivity of the [4+4] cycloaddition. Studies on the closely related anthracene-2,6-dicarboxylic acid have demonstrated that hydrogen bonding to a chiral template can indeed lead to an enantioselective photodimerization. rsc.orgrsc.org

| Control Strategy | Mechanism | Outcome | Example from Anthracene Derivatives |

| Metallosupramolecular Assemblies | Coordination to metal centers preorganizes anthracene units. | High regio- and stereoselectivity (syn or anti products). | Use of silver(I) or gold(I) templates to control the formation of syn- or anti-dimers of 2,6-difunctionalized anthracenes. scispace.comrsc.orgresearchgate.net |

| Chiral Templates | Hydrogen bonding to a chiral scaffold. | Enantioselective photodimerization. | Enantioselective [4+4] photodimerization of anthracene-2,6-dicarboxylic acid using a C2-symmetric chiral template. rsc.orgrsc.org |

| Host-Guest Chemistry | Encapsulation within a host molecule. | Can influence reaction rate and selectivity. | Cation complexation by anthracenophanes modulates their photoreactivity. iupac.org |

| Self-Assembly | Spontaneous organization into ordered structures. | Can promote photodimerization in the solid state or in gels. | Self-assembly of anthracene-based systems can lead to photoresponsive polymers and gels. nih.gov |

The structural changes induced by the photodimerization of anthracene derivatives within a supramolecular assembly can be harnessed to trigger macroscopic responses. acs.org When anthracene-1,8-dicarboxylic acid is a component of a larger, ordered system, such as a gel, liquid crystal, or polymer, the [4+4] cycloaddition can disrupt the non-covalent interactions that maintain the supramolecular structure. nih.gov This can lead to significant changes in the material's properties, such as a sol-gel transition, a change in color or fluorescence, or a morphological transformation. nih.govacs.org

For instance, if anthracene-1,8-dicarboxylic acid molecules are self-assembled into fibrous structures through hydrogen bonding, leading to the formation of a gel, the photodimerization of the anthracene units can introduce crosslinks between the fibers or disrupt the packing within the fibers. This alteration of the gel network can lead to the collapse of the gel structure and the formation of a solution (a gel-sol transition). The reversibility of the photodimerization could potentially allow for the reversible switching of the material between the gel and sol states upon irradiation with different wavelengths of light.

Furthermore, the significant change in the shape of the anthracene moiety from a planar aromatic system to a bent, non-aromatic dimer can be used to induce mechanical stress in a crystalline or polymeric material, leading to photo-mechanical effects. escholarship.org The ability to control the assembly and disassembly of supramolecular structures through an external light stimulus is a key goal in the development of "smart" materials with applications in areas such as drug delivery, sensing, and soft robotics. The strategic placement of the carboxylic acid groups in anthracene-1,8-dicarboxylic acid provides a handle for directing the self-assembly process, making it a promising candidate for the construction of such photoresponsive systems. nih.gov

Advanced Spectroscopic and Characterization Methodologies in Anthracene 1,8 Dicarboxylic Acid Research

Investigation of Excited-State Properties and Photophysical Dynamics

The excited-state properties of anthracene-1,8-dicarboxylic acid are of significant interest due to the influence of its structural and electronic characteristics on its luminescence.

The positioning of carboxylic acid groups on the anthracene (B1667546) core significantly alters the molecule's electronic transitions. In anthracene-1,8-dicarboxylic acid, the carboxyl groups are sterically hindered, causing them to be twisted out of the plane of the anthracene ring. Crystallographic analysis shows these angles to be 13.9° and 21.6° with respect to the best-fit plane of the core. nih.gov This contrasts with isomers like 2,6-ADCA, where the carboxyl groups can be coplanar, and 9,10-ADCA, where they are significantly more twisted (around 56.6°). researchgate.netvt.edu These geometric differences, dictated by the substitution pattern, directly impact the electronic conjugation and, consequently, the photophysical properties. researchgate.net

The protonation state of the carboxylic acid groups is a critical factor modulating the electronic transitions. Deprotonation to the carboxylate form (ADC²⁻) alters the electronic properties. mdpi.com In basic solutions, where the deprotonated form dominates, the absorption spectra of anthracene dicarboxylic acids often exhibit more defined, anthracene-like vibronic structures compared to the broad, diffuse spectra sometimes seen in acidic or neutral solutions. scispace.comscribd.com This change indicates a significant alteration in the excited state upon deprotonation. researchgate.net For some isomers, deprotonation leads to a hypsochromic (blue) shift in both absorption and emission spectra. scispace.com The acidity constants (pKa) in the excited singlet (S₁) and triplet (T₁) states differ from the ground state, a phenomenon that can be investigated using the Förster cycle, although changes in excited-state geometry can complicate this analysis. rsc.org

Steady-state absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental tools for characterizing anthracene-1,8-dicarboxylic acid. The absorption and emission spectra are sensitive to the solvent environment and protonation state. researchgate.netscispace.com For instance, the emission spectrum of the deprotonated sodium salt (Na₂ADC) in an aqueous solution shows defined vibronic peaks, with a maximum (λ_max) at 425 nm, which is different from the solid-state emission of the protonated acid (H₂ADC). mdpi.com

When incorporated as a linker into metal-organic frameworks (MOFs), the absorption and emission spectra of the anthracene-1,8-dicarboxylate ligand are often broadened and red-shifted compared to the free ligand in solution. vt.edu This is indicative of intermolecular interactions within the MOF structure, such as π-π stacking or interactions with the metal clusters. vt.edu The emission from these MOFs is ligand-based, and its characteristics, such as the emission maximum, can be tuned depending on the metal ion and the framework's topology. mdpi.comrsc.org

| Compound/System | Absorption Maxima (nm) | Emission Maxima (λ_max, nm) | Solvent/State |

| Na₂ADC | Not specified | 425 | Dilute Aqueous Solution |

| H₂ADC | Not specified | 500 | Solid Powder |

| Zr-MOF with 1,4-ADCA | Broadened & Red-shifted | Broadened & Red-shifted | Solid |

| Tb-ADC MOF | 380 (Excitation) | Not specified | Solid |

This table provides illustrative data based on findings for anthracene dicarboxylic acids and their derivatives. mdpi.comvt.edu

Time-Correlated Single Photon Counting (TCSPC) is employed to measure the fluorescence lifetime (τ_f) of anthracene-1,8-dicarboxylic acid, providing insight into the kinetics of its excited-state decay. The lifetime can be influenced by factors such as solvent polarity, though this effect is sometimes minimal. scispace.com However, the protonation state can have a more significant impact, with lifetimes being considerably shorter under basic conditions. scispace.comscribd.com

Within MOFs, the fluorescence lifetimes can be altered compared to the free ligand. Often, the decay kinetics become more complex, exhibiting multi-exponential behavior. This can indicate the presence of different emissive species or quenching processes within the framework. vt.edu For example, a Tb-containing MOF with a 9,10-anthracenedicarboxylate (ADC) linker showed a bi-exponential decay with an average lifetime of 0.3 ns, which was considered significantly quenched compared to the free ligand. mdpi.com The presence of a short lifetime component in MOFs can suggest intermolecular interactions between the anthracene chromophores. vt.edu

MOFs constructed with anthracene-1,8-dicarboxylate linkers typically exhibit strong ligand-based luminescence, originating from the anthracene core. mdpi.comrsc.org This intrinsic emission makes them promising materials for chemical sensing applications. acs.orgacs.org The luminescence of these MOFs can be quenched (reduced in intensity) upon interaction with certain molecules, a phenomenon that forms the basis of their sensing capabilities. acs.orgnih.gov

Nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), are frequently detected through luminescence quenching. acs.orgacs.org The mechanism often involves energy or electron transfer from the excited state of the anthracene linker to the analyte. The efficiency of this quenching can be remarkably high, leading to highly sensitive detection. acs.org Similarly, certain metal ions, like Fe³⁺, can also act as effective quenchers for these luminescent MOFs. acs.org The porous and crystalline nature of MOFs can facilitate rapid and efficient interaction between the analyte and the luminescent framework, sometimes leading to amplified quenching effects. nih.gov

Radioluminescence is the emission of light in response to ionizing radiation. MOFs containing anthracene-1,8-dicarboxylic acid have been investigated as potential scintillators—materials that convert high-energy radiation into detectable light signals. mdpi.com The isolation of the anthracene chromophore within the rigid MOF structure can help overcome the dimerization that often hampers the scintillation efficiency of pure anthracene in its bulk solid form. mdpi.com

Studies on lanthanide-based MOFs with anthracene dicarboxylate linkers have demonstrated ligand-based radioluminescence. mdpi.com The spectral features of this emission can differ from photoluminescence, suggesting that the material undergoes electronic or structural changes under ionizing radiation. mdpi.com The development of MOFs with high-Z metal ions like Hafnium (Hf) can improve the interaction cross-section with high-energy photons, enhancing scintillation efficiency. arxiv.org These materials can exhibit ultrafast scintillation kinetics, making them candidates for next-generation radiation detectors. arxiv.org

Application of Advanced Spectroscopy for Structural Elucidation and Interaction Analysis

A suite of advanced spectroscopic methods is essential for the complete characterization of anthracene-1,8-dicarboxylic acid and its derivatives. X-ray diffraction, particularly on single crystals, provides the definitive three-dimensional structure, revealing bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov For MOFs, powder X-ray diffraction (PXRD) is used to confirm the crystal structure and phase purity. vt.edu

Infrared (IR) spectroscopy is used to identify functional groups and probe their coordination environment. For example, the shift of the carboxylic acid C=O stretching band upon incorporation into a MOF confirms the deprotonation of the ligand and its coordination to the metal centers. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of the synthesized ligand in solution. researchgate.net

These techniques, combined with photophysical studies, provide a comprehensive understanding of structure-property relationships. They allow researchers to analyze how the ligand's structure influences the MOF's architecture, and how that architecture, in turn, governs the material's luminescent and electronic properties. vt.edursc.org This detailed analysis is crucial for designing new materials with tailored functions for applications in sensing, optoelectronics, and beyond. rsc.org

X-ray Diffraction (Single Crystal and Powder) for Molecular and Supramolecular Structure

X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement of anthracene-1,8-dicarboxylic acid in the solid state. Both single-crystal and powder diffraction techniques offer complementary information crucial for understanding its structure and purity.

Single-Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of the molecular and supramolecular structure. A seminal study on anthracene-1,8-dicarboxylic acid revealed that it crystallizes in the noncentrosymmetric, chiral space group P2(1)2(1)2(1). nih.gov This is a significant finding, as the molecule itself is achiral, but it adopts a chiral arrangement in the crystal lattice. The analysis showed that the two carboxylic acid groups are twisted relative to the plane of the anthracene core, with angles of 13.9° and 21.6°. nih.gov This twisting is a result of steric strain between the peri-substituents.

| Parameter | Value | Source |

| Chemical Formula | C₁₆H₁₀O₄ | nih.gov |

| Crystal System | Orthorhombic | |

| Space Group | P2(1)2(1)2(1) | nih.gov |

| Carboxyl Group Dihedral Angles | 13.9 (2)° and 21.6 (2)° | nih.gov |

| Hydrogen Bonding Motif | Cyclic dimers forming zigzag chains | nih.gov |

Powder X-ray Diffraction (PXRD) serves as a valuable tool for phase identification and bulk sample analysis. While SC-XRD provides the detailed structure from a perfect crystal, PXRD generates a characteristic fingerprint for a polycrystalline sample. This technique is essential for confirming the identity of a synthesized batch of anthracene-1,8-dicarboxylic acid, assessing its purity against known crystalline phases, and studying structural changes that may occur upon processing, such as grinding or heating. cambridge.org For instance, the PXRD pattern of a newly synthesized batch can be compared against a pattern calculated from single-crystal data to ensure phase purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Interactions (e.g., DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of anthracene-1,8-dicarboxylic acid in the solution phase and for probing non-covalent interactions.

¹H and ¹³C NMR are routinely used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, characteristic of the substituted anthracene core. The proton of the carboxylic acid groups would typically appear as a broad singlet at a downfield chemical shift. ¹³C NMR provides information on all unique carbon atoms in the molecule, including the two distinct carboxyl carbons and the carbons of the anthracene skeleton. The number and splitting patterns of the signals in both ¹H and ¹³C NMR spectra can confirm the C₂-symmetry of the molecule in solution. mdpi.comresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) NMR is a more advanced technique particularly suited for studying supramolecular interactions in solution. DOSY NMR separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. For anthracene-1,8-dicarboxylic acid, DOSY NMR could be employed to study self-association through hydrogen bonding in various solvents. By measuring the diffusion coefficient at different concentrations, one could determine the extent of dimer or oligomer formation in solution. A decrease in the measured diffusion coefficient with increasing concentration would indicate the formation of larger supramolecular assemblies.

| Technique | Application for Anthracene-1,8-dicarboxylic Acid | Information Gained |

| ¹H NMR | Structural confirmation in solution | Chemical environment and connectivity of protons |

| ¹³C NMR | Structural confirmation in solution | Number and type of unique carbon atoms |

| DOSY NMR | Study of self-association | Diffusion coefficients, hydrodynamic radius, extent of hydrogen-bond-mediated oligomerization in solution |

Mass Spectrometry (e.g., ESI-Mass) for Complex Stoichiometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of anthracene-1,8-dicarboxylic acid and for investigating the stoichiometry of non-covalent complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like dicarboxylic acids and their fragile supramolecular assemblies. In a typical ESI-MS analysis, a solution of anthracene-1,8-dicarboxylic acid would be expected to show a prominent signal corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the sodiated adduct [M+Na]⁺ in positive ion mode, confirming its molecular weight of 282.25 g/mol .

Furthermore, ESI-MS is highly effective for determining the stoichiometry of complexes. The carboxylic acid groups of anthracene-1,8-dicarboxylic acid can act as ligands, binding to metal ions or forming host-guest complexes with other organic molecules. By analyzing the reaction mixture with ESI-MS, one can observe new peaks corresponding to these complexes. The mass-to-charge ratio (m/z) of these new peaks allows for the unambiguous determination of the ratio of the components in the complex (e.g., 1:1, 1:2, or 2:1 ligand-to-metal ratio), providing crucial insight into the nature of the coordination or interaction.

Raman Microscopy for Lattice Phonon Regions and Crystal-to-Crystal Reactions

Raman microscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a material, offering insights into both molecular structure and crystal lattice dynamics.

For anthracene-1,8-dicarboxylic acid, Raman microscopy is particularly valuable for analyzing the low-frequency or lattice phonon region of the spectrum (typically below 200 cm⁻¹). researchgate.net These low-energy vibrations correspond to the collective motions of entire molecules within the crystal lattice, such as translations and rotations. spectroscopyonline.com The frequencies of these phonons are extremely sensitive to the crystal packing, symmetry, and the strength of intermolecular forces like hydrogen bonding. acs.orgresearchgate.net Therefore, the lattice phonon Raman spectrum serves as a unique fingerprint for the specific polymorphic form and supramolecular structure identified by X-ray diffraction. researchgate.netacs.org

This sensitivity also makes Raman microscopy an excellent tool for monitoring solid-state transformations in real-time. If anthracene-1,8-dicarboxylic acid were to undergo a crystal-to-crystal reaction or a phase transition upon exposure to stimuli like light or heat, these changes would manifest as distinct shifts or the appearance of new bands in the lattice phonon region. acs.orgresearchgate.net This allows for in-situ investigation of reaction kinetics and structural changes at the microscopic level. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, making it the primary technique for investigating chiral molecules.

Anthracene-1,8-dicarboxylic acid is an achiral molecule and, as such, does not show a CD signal in an isotropic solution. However, its chiroptical properties can be manifested under specific conditions. As established by X-ray diffraction, the compound crystallizes in a chiral space group. nih.gov This means that individual single crystals are chiral, and they would be expected to exhibit a CD signal in solid-state CD spectroscopy measurements.

Furthermore, CD spectroscopy can be used to probe the interactions of anthracene-1,8-dicarboxylic acid with chiral environments. nih.govacs.org If the molecule is encapsulated within a chiral supramolecular cage or forms a complex with another chiral molecule, chirality can be induced in the electronic transitions of the anthracene chromophore. nih.govnih.govacs.org This would result in an induced CD spectrum, where the shape and intensity of the signals can provide detailed information about the binding event and the stereochemical nature of the interaction. This approach is central to the development of chiroptical sensors for detecting chiral analytes. acs.orgnih.gov

Computational and Theoretical Chemistry Studies on Anthracene 1,8 Dicarboxylic Acid Systems

Density Functional Theory (DFT) for Ground-State Geometries and Electronic Structures

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized ground-state geometries and electronic properties of molecules like anthracene-1,8-dicarboxylic acid.

The orientation of the two carboxylic acid groups relative to the planar anthracene (B1667546) core is a key structural feature of anthracene-1,8-dicarboxylic acid. This is defined by the dihedral angles between the plane of the carboxyl groups and the plane of the aromatic ring system.

Crystallographic analysis of anthracene-1,8-dicarboxylic acid has shown that the molecule crystallizes in a noncentrosymmetric space group, with the carboxyl groups exhibiting distinct angular orientations. scispace.comnih.gov Specifically, the two carboxyl groups are not perfectly coplanar with the anthracene core but are twisted. scispace.comnih.gov One carboxyl group forms an angle of 13.9° with the best-fit plane of the anthracene core, while the other is twisted by 21.6°. scispace.comnih.gov This arrangement contributes to the molecule's near twofold symmetry in the solid state. scispace.comnih.gov

DFT calculations have also been employed to understand the molecule's conformational preferences. These theoretical calculations support that the lowest-energy ground-state structure involves non-planar arrangements of the carboxylic acid groups relative to the anthracene backbone.

| Property | Value | Source |

| Dihedral Angle (Carboxyl Group 1) | 13.9 (2)° | scispace.comnih.gov |

| Dihedral Angle (Carboxyl Group 2) | 21.6 (2)° | scispace.comnih.gov |

| Average Core Atom Distance from Plane | 0.018 (12) Å | scispace.comnih.gov |

This table presents the dihedral angles of the carboxyl groups relative to the anthracene core plane as determined by crystallographic analysis.

The energetic barriers associated with the rotation of the carboxyl groups around the C-C bond connecting them to the anthracene ring are important for understanding the molecule's conformational flexibility. While DFT calculations are a suitable method for determining these rotational barriers, specific studies reporting the energetic barriers for carboxyl group rotation in anthracene-1,8-dicarboxylic acid were not identified in the reviewed literature. For related isomers like 1,4-anthracene dicarboxylic acid and 2,6-anthracene dicarboxylic acid, these barriers have been calculated to be approximately 5.5 kcal/mol and 8 kcal/mol, respectively. scispace.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

TD-DFT is a workhorse method for studying the excited-state properties of molecules and predicting their photophysical behavior, such as absorption and emission spectra.

Upon absorption of light, molecules transition to an excited state, which can involve significant changes in their geometry. TD-DFT calculations can model these changes. For other isomers of anthracene dicarboxylic acid, such as the 9,10-isomer, significant puckering of the anthracene moiety and a decrease in the dihedral angles of the carboxyl groups are predicted upon excitation. colab.wsresearchgate.net However, specific TD-DFT studies detailing the geometric changes from the ground state to the excited state for anthracene-1,8-dicarboxylic acid are not available in the surveyed literature.

TD-DFT calculations are instrumental in interpreting experimental UV-Vis absorption and fluorescence spectra by assigning electronic transitions. While the photophysical properties of various anthracene-dicarboxylic acids have been reported, and it is known that the position of the carboxylic acid groups perturbs the electronic transitions, a detailed theoretical analysis correlating the spectral features of anthracene-1,8-dicarboxylic acid with TD-DFT calculations was not found in the reviewed scientific literature. colab.wsresearchgate.net

Molecular Dynamics Simulations for Supramolecular Dynamics (if reported)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions in condensed phases, such as the formation of supramolecular assemblies through hydrogen bonding or π-π stacking. In the solid state, anthracene-1,8-dicarboxylic acid is known to form zigzag chains of hydrogen-bonded molecules. nih.gov However, no specific reports of molecular dynamics simulations studying the supramolecular dynamics of anthracene-1,8-dicarboxylic acid were identified in the reviewed literature.

Computational Modeling of Molecular Interactions and Binding Modes

Computational and theoretical chemistry have proven to be invaluable tools for elucidating the intricate molecular interactions and binding modes of anthracene-1,8-dicarboxylic acid and its related systems. These studies provide a microscopic understanding of the forces that govern the molecule's behavior in various environments, from crystal packing to host-guest interactions.

Molecular Structure and Intermolecular Interactions

The solid-state structure of anthracene-1,8-dicarboxylic acid has been determined by X-ray crystallography, revealing a non-centrosymmetric space group (P2(1)2(1)2(1)). proquest.comnih.gov In this arrangement, the carboxyl groups are ordered and are not perfectly coplanar with the anthracene core. They form angles of 13.9° and 21.6° with the best-fit plane of the anthracene ring system. proquest.comnih.gov This deviation from planarity is a key structural feature influencing its packing and interactions.

A significant aspect of its solid-state chemistry is the formation of zigzag chains through cyclic-dimer hydrogen bonding between the carboxylic acid moieties of adjacent molecules. proquest.comnih.gov These hydrogen bonds are the primary drivers of the supramolecular assembly in the crystalline state.

While specific computational studies detailing all interaction energies for anthracene-1,8-dicarboxylic acid are not extensively documented in readily available literature, density functional theory (DFT) calculations on related anthracene dicarboxylic acid isomers provide valuable comparative insights into their structural and electronic properties. scribd.comscispace.comcolab.wsresearchgate.net

| Isomer | Method | Key Finding | Reference |

| 1,4-ADCA | DFT | Lowest-energy structure has a dihedral angle of θ = 0° between the carboxylic acids and the aromatic plane. | scribd.comscispace.comcolab.wsresearchgate.net |

| 2,6-ADCA | DFT | Lowest-energy structure has a dihedral angle of θ = 0° between the carboxylic acids and the aromatic plane. | scribd.comscispace.comcolab.wsresearchgate.net |

| 9,10-ADCA | DFT | The dihedral angle between the carboxylic acids and the aromatic plane is significantly larger at θ = 56.6°. | scribd.comscispace.comcolab.wsresearchgate.net |

These theoretical findings highlight how the substitution pattern on the anthracene core dramatically influences the molecule's preferred conformation, which in turn dictates the nature and geometry of its intermolecular interactions.

Binding Modes and Host-Guest Chemistry

Computational modeling has also been instrumental in understanding the binding modes of anthracene dicarboxylic acids in more complex systems, such as host-guest complexes. For instance, DFT calculations have been employed to study the enantioselective photodimerization of anthracene-2,6-dicarboxylic acid when complexed with a chiral template. rsc.org These studies revealed the formation of two diastereomeric conformations with distinct coordination modes. rsc.org

The binding in such systems is typically governed by a combination of hydrogen bonding and π-π stacking interactions. The thermodynamic parameters for the complexation of anthracene-2,6-dicarboxylic acid with a chiral template were determined, showcasing a significant enthalpic gain due to hydrogen bonding. rsc.org

| Interaction | Enthalpy (ΔH°) | Entropy (TΔS°) | Reference |

| Complexation of Anthracene-2,6-dicarboxylic acid with chiral template | -43 ± 8 kJ mol⁻¹ | -9 ± 8 kJ mol⁻¹ | rsc.org |

The binding energies of non-covalent dimers of the parent anthracene molecule have also been investigated using a combination of DFT and Steered Molecular Dynamics (SMD). nih.gov These studies provide a fundamental understanding of the π-π stacking interactions that are also crucial in the self-assembly and binding modes of anthracene-1,8-dicarboxylic acid.

| Dimer System | Computational Method | Calculated Average Binding Energy | Reference |

| Optimized Anthracene Dimers | DFT (ωB97X-D4/def2-QZVPP) | 6.46 kcal/mol | nih.gov |

| Optimized Anthracene Dimers | SMD | 7.64 ± 1.61 kcal/mol | nih.gov |

These computational approaches provide a detailed picture of the energetic landscape of molecular interactions, from the fundamental forces governing dimer formation to the more complex interplay of interactions in host-guest systems. This knowledge is critical for the rational design of new materials and functional systems based on the anthracene-1,8-dicarboxylic acid scaffold.

Applications in Advanced Functional Materials and Systems Based on Anthracene 1,8 Dicarboxylic Acid

Luminescent Materials and Sensing Platforms

The unique structure of anthracene-1,8-dicarboxylic acid and its derivatives makes them exceptional candidates for creating luminescent materials and sensing platforms. The anthracene (B1667546) core acts as a fluorophore, while the carboxylic acid groups provide sites for interaction with analytes or for building larger, more complex structures like metal-organic frameworks (MOFs).

Derivatives of anthracene dicarboxylic acids are instrumental in the design of chemosensors for various inorganic ions. A prominent strategy involves using them as organic ligands to construct luminescent metal-organic frameworks (MOFs). These crystalline materials possess high sensitivity and selectivity due to their defined porous structures and active sites.

For instance, Cd(II)-MOFs synthesized with anthracene-based ligands have demonstrated high sensitivity and selectivity in the detection of Fe³⁺ and Cr₂O₇²⁻. acs.org The sensing mechanism in these MOFs is often based on luminescence quenching. When the analyte (e.g., Fe³⁺ ions) is introduced, it interacts with the framework, leading to an energy or electron transfer process that quenches the natural fluorescence of the anthracene-based ligand, allowing for quantitative detection. acs.org

The design of these chemosensors leverages the ability of the dicarboxylic acid groups to coordinate with metal centers, forming robust frameworks. The choice of metal ion and the specific structure of the anthracene ligand can be tailored to achieve selectivity for different target ions. Research has shown that MOFs based on anthracene ligands are a feasible and promising strategy for applications in environmental detection. acs.org

Table 1: Anthracene-Based MOF Chemosensors for Inorganic Ion Detection

| Framework | Target Ion(s) | Sensing Mechanism | Key Finding |

| CUST-601, CUST-602, CUST-604 (Cd-MOFs) | Fe³⁺, Cr₂O₇²⁻ | Luminescence Quenching | Showed satisfactory sensitivity and selectivity for ion detection. |

| CUST-603, CUST-605 (Cd-MOFs) | Cr₂O₇²⁻ | Luminescence Quenching | Demonstrated sensitive determination specifically for chromate (B82759) anions. acs.org |

The anthracene framework is a key component in fluorescent probes designed for the detection of specific organic and biological molecules. By modifying the anthracene core with specific recognition groups, scientists can create probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte.

While direct probes for aspartic acid using the 1,8-dicarboxylic acid were not detailed, the principle has been demonstrated with similar molecules. For example, an anthracene-based Schiff base derivative has been successfully used as a fluorescent probe for the amino acid Tyrosine. mdpi.com This probe operates on a photo-induced electron transfer (PET) mechanism, where the fluorescence is initially quenched and then restored upon binding with the target amino acid. mdpi.com

Similarly, anthracene-labeled pyridine (B92270) amides have been developed as prototype photoinduced electron transfer (PET) sensors for monocarboxylic acids. researchgate.net This indicates the high potential for developing derivatives of anthracene-1,8-dicarboxylic acid to target acidic drugs, which are themselves carboxylic acids. Furthermore, probes based on related structures have been synthesized for detecting other biologically relevant species like mitochondrial hypochlorite (B82951) and singlet oxygen, showcasing the versatility of the anthracene scaffold in bioimaging. nih.govnih.gov

Table 2: Examples of Anthracene-Based Fluorescent Probes for Analyte Detection

| Probe Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

| Anthracene Carboxamide Derivative | Mitochondrial Hypochlorite | "Turn-on" Fluorescence | 23 nM nih.gov |

| Anthracene-based Thioacetals | Hg²⁺ | "Turn-on" Fluorescence | As low as 59 nM acs.org |

| Anthracene-based Schiff Base | Tyrosine | "On-Off-On" PET Mechanism | 667 nM mdpi.com |

| Anthracene Labeled Pyridine Amides | Monocarboxylic Acids | Photoinduced Electron Transfer (PET) | Not Specified researchgate.net |

Photochromic materials, which change color upon exposure to light, are of great interest for applications in data storage, displays, and smart materials. Anthracene dicarboxylic acids are valuable precursors for such systems, particularly when incorporated into coordination polymers.

Research on anthracene-9,10-dicarboxylic acid has shown that it can be used to construct coordination polymers with Cd(II) and Zn(II) that exhibit electron transfer photochromism. nih.gov Upon irradiation, these materials form stable radical photoproducts, resulting in a distinct color change. The process is often reversible, allowing the material to be switched between two or more colored states. nih.govnih.gov The efficiency of this color change can be tuned by altering the metal ion and the distances between the anthracene components within the crystal structure. nih.gov

While this work was performed on the 9,10-isomer, the underlying principle of metal-assisted, ligand-to-ligand electron transfer is applicable to systems based on anthracene-1,8-dicarboxylic acid. By forming similar coordination networks, the 1,8-isomer can be used to develop novel photochromic materials. The development of such systems could lead to re-programmable, multicolor textures by leveraging the different absorption spectra of the photochromic components. youtube.com

Components for Organic Electronic and Optoelectronic Devices

The rigid, planar structure and inherent semiconducting properties of the anthracene core make it a highly suitable building block for organic electronic devices. Anthracene derivatives have been extensively investigated for use in both organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org

Anthracene and its derivatives play a crucial role in the field of OLEDs, where they are used as highly efficient emitting materials, particularly for blue light, as well as host materials and charge-transporting materials. rsc.org The electroluminescent performance of these materials is directly related to the substituents on the anthracene core.

Anthracene-1,8-dicarboxylic acid can serve as a foundational structure for creating novel OLED materials. The carboxylic acid groups provide convenient handles for chemical modification. By converting them into esters or amides, or by using them to attach other functional groups, researchers can fine-tune the electronic properties (such as the HOMO/LUMO energy levels), thermal stability, and solid-state packing of the molecules. rsc.orgresearchgate.net These modifications are critical for optimizing device efficiency, color purity, and operational lifetime. The development of anthracene derivatives continues to be a major focus in the search for next-generation OLEDs for displays and solid-state lighting. rsc.org

Organic field-effect transistors (OFETs) are key components for flexible electronics, sensors, and displays. The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Anthracene derivatives are excellent candidates for this purpose. rsc.org

The planar structure of the anthracene core promotes strong intermolecular π-π stacking in the solid state. This ordered molecular packing is essential for efficient charge transport, leading to high charge carrier mobility. rsc.org Anthracene-1,8-dicarboxylic acid acts as a rigid building block that can be modified to enhance these properties further. For example, attaching different side chains via the carboxylic acid groups can influence the thin-film morphology and crystalline characteristics, which are paramount for device performance. The inherent air stability of the anthracene unit is another significant advantage for creating reliable and long-lasting OFETs. rsc.org

Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Anthracene-1,8-dicarboxylic acid and its derivatives are emerging as promising components in the development of sensitizers for dye-sensitized solar cells (DSSCs). The inherent photophysical properties of the anthracene core, combined with the anchoring capabilities of the dual carboxylic acid groups, make these compounds attractive for enhancing the performance and stability of DSSCs.

The fundamental principle of a DSSC involves a dye sensitizer (B1316253) that absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The dicarboxylic acid groups at the 1 and 8 positions of the anthracene molecule can serve as effective anchoring groups, firmly attaching the dye molecule to the TiO2 surface. This strong binding is crucial for efficient electron injection and for the long-term stability of the solar cell.

Recent research has focused on designing and synthesizing novel organic dyes incorporating anthracene derivatives. For instance, studies have explored the use of anthracene-based π-spacers in conjunction with various donor and acceptor moieties to create D-π-A (Donor-π-Acceptor) sensitizers. nih.gov These structural modifications aim to broaden the absorption spectrum of the dye, increase the molar extinction coefficient, and optimize the energy levels for efficient charge separation and injection.

In one study, two dyes, DY1 and DY2, were developed with a 1,2-di(anthracene-9-yl)ethyne spacer. DY2, featuring dual carboxylic acid anchors, demonstrated a higher power conversion efficiency (PCE) of 6.96% compared to DY1 with a single carboxylic acid anchor (5.71%). acs.org This improvement highlights the beneficial role of the di-carboxylic acid configuration in enhancing the photovoltaic performance. acs.org Furthermore, the DY2-based device exhibited better stability. acs.org

Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in understanding the electronic and optical properties of anthracene-based sensitizers. bohrium.com These theoretical models help in predicting the performance of new dye designs and in elucidating the structure-property relationships that govern their efficiency. bohrium.com For example, calculations have shown that introducing a polycyclic aromatic BPT2 moiety can lead to a significant redshift in the absorption spectrum. bohrium.com

The development of sensitizers with extended π-conjugation is a key strategy for achieving high PCEs. A series of novel anthracene-based photosensitizers, designated AMO1–AMO4, were designed with double anthracene groups to enhance π-conjugation and bulky donors to prevent molecular aggregation. researchgate.net When mediated by a CuI/II(dmodmbp)2 redox shuttle, the AMO2 dye achieved a remarkable PCE of 10.05% under standard sunlight conditions and an impressive 34.64% under indoor lighting. researchgate.net

Table 1: Performance of DSSCs with Anthracene-Based Sensitizers

| Sensitizer | Anchoring Groups | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF | Reference |

|---|---|---|---|---|---|---|

| DY1 | Single Carboxylic Acid | 5.71 | 10.70 | 0.72 | 0.74 | acs.org |

| DY2 | Dual Carboxylic Acid | 6.96 | 13.08 | 0.73 | 0.73 | acs.org |

| C1 | Benzoic Acid Acceptor | - | 11.92 | - | - | rsc.org |

| C2 | Benzoic Acid Acceptor | - | 13.03 | - | - | rsc.org |

| AMO2 | - | 10.05 | 13.72 | 1.035 | 0.71 | researchgate.net |

Polymeric Materials and Copolymers Incorporating Anthracene-1,8-dicarboxylic Acid

The incorporation of anthracene-1,8-dicarboxylic acid into polymer chains opens up possibilities for creating advanced materials with unique photoresponsive and luminescent properties. The rigid anthracene unit and the reactive carboxylic acid groups allow for the synthesis of a variety of polymeric architectures, including polyesters and polyamides.

Photo- and Thermoreversible Polymers

The photodimerization of the anthracene moiety is a key feature that can be exploited to create photo- and thermoreversible polymers. Upon exposure to UV light, typically around 365 nm, the anthracene units can undergo a [4π+4π] cycloaddition reaction to form dimers. This process can be used to crosslink polymer chains, leading to changes in the material's properties, such as solubility and viscosity. The dimerization is often reversible upon heating or irradiation with shorter wavelength UV light (around 254 nm), allowing the material to revert to its original state.

This reversibility is highly desirable for applications such as reworkable adhesives and self-healing materials. For instance, hexavalent anthracene compounds have been synthesized and demonstrated as reversible adhesives. tandfonline.com These materials can be cured (crosslinked) by photodimerization and then de-bonded (de-crosslinked) by applying heat. tandfonline.com

Polymers with Tunable Luminescence and Energy Transfer Properties

The anthracene group is a well-known fluorophore, and its incorporation into polymers can impart luminescent properties to the resulting materials. The emission characteristics of these polymers can be tuned by controlling the polymer architecture and the local environment of the anthracene units.

Furthermore, the anthracene moiety can participate in energy transfer processes. acs.org When co-polymerized with other chromophores, such as naphthalene (B1677914), energy transfer can occur from the excited state of one chromophore to another. acs.org This phenomenon is the basis for developing "photon-harvesting" polymers, where light energy absorbed by one part of the polymer chain can be efficiently transferred to a specific location, such as a reactive site or a fluorescent reporter group. acs.org The efficiency of this energy transfer is dependent on factors like the distance and orientation between the donor and acceptor chromophores, which can be controlled through polymer design. Studies have investigated singlet electronic energy transfer in polymers containing both naphthalene and anthracene chromophores. acs.org

The development of luminescent coordination polymers (LCPs) using dicarboxylic acids has also been explored. While not strictly based on anthracene-1,8-dicarboxylic acid, the principles are relevant. For example, LCPs synthesized with a "V"-shaped dicarboxylic acid have shown highly sensitive and selective luminescence sensing towards specific metal ions. rsc.org This suggests the potential for developing similar sensor materials based on anthracene-1,8-dicarboxylic acid.

Ligands in Quantum Dot Chemistry for Photon Upconversion

In the field of quantum dot (QD) chemistry, anthracene-based ligands are being investigated for their role in mediating photon upconversion. Photon upconversion is a process where low-energy photons are converted into higher-energy photons. One mechanism for achieving this is through triplet-triplet annihilation (TTA) sensitized by QDs.

In this system, the QD absorbs a photon and then transfers its energy to a triplet state on a ligand molecule bound to the QD surface. This triplet energy can then be transferred to a nearby "annihilator" molecule in solution. When two annihilator molecules with triplet energy collide, they can undergo TTA to produce one annihilator in an excited singlet state, which then emits a higher-energy photon.

Anthracene derivatives, including those with carboxylic acid anchoring groups, are suitable candidates for these transmitter ligands due to their appropriate triplet energy levels. While research has specifically highlighted the use of anthracene diphosphate (B83284) ligands for their high binding affinity to CdSe QD surfaces, the principle extends to dicarboxylate linkers. acs.org These bidentate ligands can effectively displace existing ligands on the QD surface and facilitate efficient energy transfer from the photoexcited QD to a triplet annihilator. acs.org

A study demonstrated that an anthracene dihydrogen phosphate (B84403) (ADP) ligand supported a significantly longer triplet state lifetime compared to 9-anthracene carboxylic acid (299.9 µs vs. 88.2 µs), which increases the probability of energy transfer for upconversion. acs.org This resulted in photon upconversion quantum efficiencies as high as 17% for core-only CdSe QDs. acs.org The use of dicarboxylic acid derivatives of anthracene could offer similar advantages in binding and energy transfer dynamics, making them a promising area for future research in QD-sensitized photon upconversion.

Future Research Directions and Emerging Perspectives for Anthracene 1,8 Dicarboxylic Acid

Development of More Sustainable and Green Synthetic Routes